Hydroxyflutamide is a non-steroidal antiandrogen, classified as a pure antagonist of the androgen receptor (AR) []. Its primary role in scientific research is to investigate the role of androgens in various biological processes and to develop models for studying androgen-dependent diseases []. Hydroxyflutamide effectively competes with androgens for binding to AR, thereby blocking their biological effects [].
Future Directions
Tissue-Specific Effects: Further research is needed to fully understand the tissue-specific effects of hydroxyflutamide, particularly regarding its potential as a selective androgen receptor modulator (SARM) for conditions like benign prostatic hyperplasia [].
Mitochondrial Toxicity Mechanisms: Further investigation into the precise mechanisms of hydroxyflutamide-induced mitochondrial toxicity is crucial for developing safer antiandrogen therapies [, , ].
Antiandrogen Resistance: Continued research is necessary to develop novel antiandrogens that overcome resistance mechanisms, particularly in prostate cancer treatment [, , , , ].
Combination Therapies: Exploring the potential of hydroxyflutamide in combination therapies, such as with radiotherapy or BCG immunotherapy, could lead to more effective treatment strategies for bladder cancer [, ].
Related Compounds
Flutamide
Compound Description: Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. It undergoes extensive first-pass metabolism to its primary and more potent metabolite, hydroxyflutamide. [, , , ]
Relevance: Flutamide is the parent compound of hydroxyflutamide. [, ] While both compounds exhibit antiandrogenic activity and are known mitochondrial toxicants, studies have shown that hydroxyflutamide possesses additional mitochondrial liabilities compared to flutamide, potentially contributing to the idiosyncratic drug-induced liver injury seen with flutamide treatment. [, , ]
2-Hydroxyflutamide
Compound Description: 2-Hydroxyflutamide is the primary and pharmacologically active metabolite of flutamide. [, , ] It exhibits potent antiandrogenic activity and is more potent than flutamide in inhibiting androgen-induced transactivation mediated by the mouse mammary tumor virus promoter. [] 2-Hydroxyflutamide is also known to affect sperm parameters, such as plasma membrane changes and sperm ultrastructure, indicating boar spermatozoa sensitivity to its antiandrogen action. []
Relevance: 2-Hydroxyflutamide is the primary metabolite of hydroxyflutamide. It shares a similar structure and antiandrogenic activity with the target compound. [, ]
Bicalutamide
Compound Description: Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. Unlike flutamide, it is not associated with significant hepatotoxicity. [] Bicalutamide is a complete antagonist of the androgen receptor. []
Relevance: Bicalutamide serves as a structurally-related comparator to hydroxyflutamide. [, ] While both compounds exhibit antiandrogenic activity, bicalutamide does not demonstrate the same mitochondrial toxicity observed with hydroxyflutamide and its parent compound, flutamide, suggesting a potential reason for the difference in their hepatotoxicity profiles. [, ]
Dihydrotestosterone (DHT)
Compound Description: Dihydrotestosterone is a potent endogenous androgen that plays a crucial role in the development and maintenance of male sexual characteristics. [, , , ] It exerts its effects by binding to and activating the androgen receptor. [] In the context of prostate cancer, DHT promotes tumor growth, and blocking its action is a primary therapeutic strategy. []
Relevance: Dihydrotestosterone serves as the primary endogenous androgen that hydroxyflutamide antagonizes. [, ] By competing with DHT for binding to the androgen receptor, hydroxyflutamide inhibits DHT's actions, leading to antiandrogenic effects. [, ]
Testosterone
Compound Description: Testosterone is a key androgenic hormone responsible for male sexual development and function. [, , , , ] It can be converted to the more potent DHT by 5α-reductase. []
Relevance: Testosterone, as a precursor to DHT and an androgen itself, is relevant to hydroxyflutamide's mechanism of action. Studies have shown that hydroxyflutamide can interfere with testosterone's effects on ovulation and progesterone secretion. [, , ] Hydroxyflutamide can also reverse the effects of testosterone on embryo development in vitro, highlighting its antiandrogenic properties. [] Furthermore, hydroxyflutamide administration can alter sperm parameters in boars, indicating a disruption of testosterone's influence on sperm function. []
R1881 (Methyltrienolone)
Compound Description: R1881 is a synthetic, non-metabolizable androgen that binds with high affinity to the androgen receptor. [, , ] It is frequently used in research as a potent androgen receptor agonist. [, ]
Relevance: R1881 serves as a potent androgen receptor agonist, allowing researchers to study hydroxyflutamide's antagonistic effects on androgen receptor signaling. [, ]
Cyproterone acetate
Compound Description: Cyproterone acetate is a steroidal antiandrogen used in the treatment of prostate cancer and other conditions. [, , ] It acts as a competitive inhibitor of DHT binding to the androgen receptor. [, ]
Relevance: Cyproterone acetate serves as a steroidal comparator to hydroxyflutamide's nonsteroidal antiandrogen activity. [] Studying both compounds helps to understand the different mechanisms by which steroidal and nonsteroidal antiandrogens interact with the androgen receptor and exert their effects. [, ]
Vinclozolin
Compound Description: Vinclozolin is a dicarboximide fungicide with known antiandrogenic effects. [] Its metabolites, M1 (2-[[3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), have been shown to interact with the androgen receptor. []
Relevance: Vinclozolin and its metabolites are relevant due to their shared antiandrogenic activity with hydroxyflutamide. [] Comparison between these compounds helps to understand the range of structures that can disrupt androgen receptor signaling and their potential environmental impact. []
Compound Description: Mouse placental lactogen-I (mPL-I) and mPL-II are PRL-like hormones produced by the placenta in mice. [] They are believed to play a role in maintaining the corpus luteum during the latter half of pregnancy. []
Relevance: Studying the interaction between mPL-I, mPL-II, and androgens, such as those antagonized by hydroxyflutamide, helps researchers understand the complex hormonal regulation of the corpus luteum and progesterone production during pregnancy. []
Source and Classification
Hydroxyflutamide is derived from flutamide, which was developed in the 1970s. It is classified as an androgen receptor antagonist and falls under the category of antiandrogens. The chemical structure of hydroxyflutamide allows it to effectively compete with testosterone and dihydrotestosterone for binding to androgen receptors in prostate tissues, leading to decreased proliferation of cancer cells.
Synthesis Analysis
Methods and Technical Details
The synthesis of hydroxyflutamide involves several chemical reactions that convert flutamide into its hydroxy derivative. One common method includes the hydroxylation of flutamide using various reagents such as sodium hydroxide or other hydroxylating agents. The process typically involves:
Preparation: Flutamide is dissolved in a suitable solvent.
Hydroxylation Reaction: A hydroxylating agent is added, and the mixture is stirred under controlled temperature conditions.
Purification: The resulting hydroxyflutamide is purified through crystallization or chromatography techniques.
Recent studies have also explored more efficient synthetic routes that minimize environmental impact by using less hazardous solvents and optimizing reaction conditions .
Chemical Reactions Analysis
Reactions and Technical Details
Hydroxyflutamide undergoes various chemical reactions, particularly in biological systems where it interacts with androgen receptors. Key reactions include:
Binding to Androgen Receptors: Hydroxyflutamide competes with testosterone for binding sites on androgen receptors, leading to receptor blockade.
Metabolism: In vivo, hydroxyflutamide can be further metabolized into other metabolites, which may also exhibit biological activity .
The compound's stability and reactivity are critical for its efficacy as an antiandrogen.
Mechanism of Action
Process and Data
The mechanism of action of hydroxyflutamide primarily involves its role as an antagonist at androgen receptors. Upon administration, hydroxyflutamide binds to these receptors, preventing the natural hormones from exerting their effects on target tissues such as the prostate gland. This blockade results in:
Inhibition of Cell Proliferation: By preventing androgen receptor activation, hydroxyflutamide reduces the growth signals that would typically lead to tumor proliferation.
Induction of Apoptosis: The compound may also promote programmed cell death in androgen-sensitive prostate cancer cells .
Studies have shown that hydroxyflutamide effectively reduces levels of prostate-specific antigen (PSA), a marker used to monitor prostate cancer progression.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder
Odor: Odorless
Density: Approximately 1.3 g/cm³
Chemical Properties
pH: Neutral when dissolved in water
Stability: Stable under normal conditions but sensitive to light and moisture.
Reactivity: Hydroxyflutamide does not react vigorously with common reagents but should be handled carefully due to its pharmacological activity.
Relevant analyses such as high-performance liquid chromatography (HPLC) have been utilized to assess purity and concentration in pharmaceutical formulations .
Applications
Scientific Uses
Hydroxyflutamide has several applications in clinical practice and research:
Prostate Cancer Treatment: As an antiandrogen, it is used in combination therapies for advanced prostate cancer.
Research Tool: Hydroxyflutamide serves as a valuable tool in studies investigating androgen signaling pathways and drug resistance mechanisms in prostate cancer cells .
Development of Radiolabeled Probes: Recent advancements have explored the synthesis of radiolabeled derivatives for imaging studies using positron emission tomography (PET), enhancing diagnostic capabilities for prostate cancer .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acifran is an agonist of niacin receptors capable of mimicking niacin's ability to increase high-density lipoprotein (HDL). Acifran produces these effects at lower doses and without the skin flushing side-effects associated with niacin treatment.
All-trans-acitretin is an acitretin, a retinoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a keratolytic drug. An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate. Acitretin is a Retinoid. Acitretin is a retinoid and vitamin A derivative currently used in the treatment of psoriasis. Acitretin, like many retinoids, can lead to increase in serum aminotransferase levels and has been implicated in cases of acute liver injury which can be severe and even fatal. Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04) An oral retinoid effective in the treatment of psoriasis. It is the major metabolite of ETRETINATE with the advantage of a much shorter half-life when compared with etretinate.
5-methyl-4-oxido-2-pyrazin-4-iumcarboxylic acid is a pyrazinecarboxylic acid. Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects, although it is unclear whether the recommended dose is as effective as are standard doses of nicotinic acid. Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. Long-term administration is associated with reduced mortality, but unwanted effects limit its clinical use. Adverse effects include flushing (associated with Prostaglandin D2), palpitations, and GI disturbances. Flushing can be reduced by taking aspirin 20-30 min before taking Acipimox. High doses can cause disorders of liver function, impair glucose tolerance and precipitate gout. Acipimox is a niacin derivative and nicotinic acid analog with activity as a hypolipidemic agent. Acipimox has special application for the treatment of hyperlipidemia in non-insulin-dependent diabetic patients.
Aclacinomycin T is an anthracycline that is aklavinone having an alpha-L-rhodosaminyl residue attached at position 4 via a glycosidic linkage. It has a role as an antimicrobial agent, an antineoplastic agent and a metabolite. It is an anthracycline, an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, a member of tetracenequinones, a methyl ester, a polyketide, a member of phenols and a tertiary alcohol. It is functionally related to an aklavinone. It is a conjugate base of an aclacinomycin T(1+). It is a tautomer of an aclacinomycin T zwitterion. Aklavin is a natural product found in Streptomyces galilaeus, Streptomyces bobili, and other organisms with data available.